molecular formula C7H10ClNO B1429697 4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole CAS No. 1427379-19-8

4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole

Cat. No. B1429697
CAS RN: 1427379-19-8
M. Wt: 159.61 g/mol
InChI Key: DPJVBURNZCORPI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole, also known as CMOPO, is a heterocyclic compound containing a five-membered ring with three carbon atoms and two nitrogen atoms. It is an aromatic compound, meaning it exhibits resonance and has a planar structure, with a molecular formula of C6H9ClNO. CMOPO is a versatile compound with a wide range of applications in the fields of chemistry and biology.

Scientific Research Applications

Synthesis and Chemical Properties

4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole has been a subject of interest in organic synthesis. Yamane, Mitsudera, and Shundoh (2004) describe a method for synthesizing 4-chloromethyl-1,3-oxazoles with high regioselectivity, highlighting its significance in organic chemistry (Yamane, Mitsudera, & Shundoh, 2004). Patil and Luzzio (2016) discuss the use of 2-(halomethyl)-4,5-diaryloxazoles, including the chloromethyl analogue, as reactive scaffolds for synthesizing various oxazole derivatives (Patil & Luzzio, 2016).

Application in Drug Synthesis

This compound plays a role in the synthesis of pharmaceuticals. Tatyana et al. (2019) utilized similar chloromethyl oxazoles in the creation and physical-chemical property evaluation of new compounds with potential pharmacological significance (Tatyana et al., 2019). Katariya, Vennapu, and Shah (2021) studied 1,3-oxazole derivatives for their potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Role in Advanced Organic Reactions

The compound is also important in advanced organic reactions. Stepanov, Dashko, and Stepanova (2019) investigated the chemical properties of a similar chloromethyl oxazole derivative, highlighting its versatility in organic synthesis (Stepanov, Dashko, & Stepanova, 2019).

properties

IUPAC Name

4-(chloromethyl)-5-propan-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)7-6(3-8)9-4-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJVBURNZCORPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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